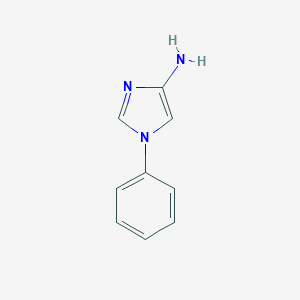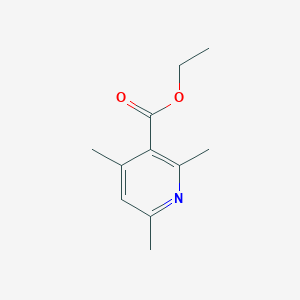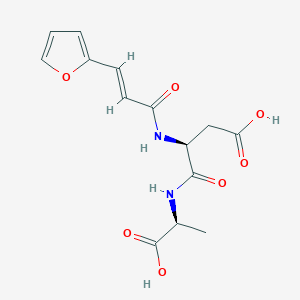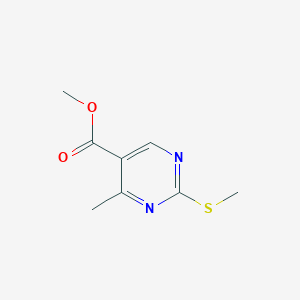![molecular formula C25H28N2O4 B185980 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 5665-18-9](/img/structure/B185980.png)
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, also known as DMDBD, is a benzodiazepine derivative that has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience. This compound has been shown to exhibit unique properties that make it an attractive candidate for further research and development.
作用機序
The exact mechanism of action of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the binding affinity of GABA to the receptor, resulting in an overall increase in GABAergic neurotransmission.
Biochemical and physiological effects:
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has been shown to have a number of biochemical and physiological effects, including an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and a decrease in neuronal excitability. These effects contribute to its anxiolytic, sedative, and anticonvulsant properties.
実験室実験の利点と制限
One of the main advantages of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one for lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for more precise and targeted experiments. However, one of the limitations of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of future directions for research on 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, including further exploration of its mechanism of action, investigation of its potential therapeutic applications in humans, and the development of more potent and selective analogs. Additionally, there is potential for the use of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Overall, 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one represents a promising avenue for further research and development in the field of neuroscience.
合成法
The synthesis of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves a multistep process that includes the condensation of 2,5-dimethoxyphenylacetonitrile with 2,3-dihydro-1H-inden-2-amine, followed by acetylation and cyclization. The final product is obtained as a white crystalline powder, which can be purified by recrystallization.
科学的研究の応用
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.
特性
CAS番号 |
5665-18-9 |
|---|---|
製品名 |
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
分子式 |
C25H28N2O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
5-acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H28N2O4/c1-15(28)27-20-9-7-6-8-18(20)26-19-13-25(2,3)14-21(29)23(19)24(27)17-12-16(30-4)10-11-22(17)31-5/h6-12,24,26H,13-14H2,1-5H3 |
InChIキー |
XBKJARVMEATMII-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC |
正規SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)












![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)